(-)-Stylopine Demonstrates Superior AKR1C3 Inhibitory Potency vs. Berberine with Favorable Selectivity Over AKR1C1
In a comparative evaluation of nineteen isoquinoline alkaloids against recombinant AKR1C3, (-)-stylopine was identified as the most potent inhibitor among the tested compounds, exhibiting moderate selectivity toward AKR1C3 versus the closely related AKR1C1 isoform [1]. In contrast, the structurally related alkaloid berberine shows an AKR1C3 IC50 of 5.90 ± 0.19 μM but lacks significant selectivity over AKR1C2 (IC50 6.71 ± 2.17 μM) [2].
| Evidence Dimension | AKR1C3 inhibitory potency |
|---|---|
| Target Compound Data | Most potent among 19 tested isoquinoline alkaloids; IC50 value not explicitly reported in the abstract, but stated as the most potent [1] |
| Comparator Or Baseline | Berberine: IC50 = 5.90 ± 0.19 μM against AKR1C3; IC50 = 6.71 ± 2.17 μM against AKR1C2 [2] |
| Quantified Difference | Stylopine exhibits moderate selectivity for AKR1C3 over AKR1C1, whereas berberine shows no meaningful selectivity between AKR1C3 and AKR1C2 [1][2] |
| Conditions | Recombinant human AKR1C3 enzyme assay using S-tetralol as substrate [1][2] |
Why This Matters
For researchers targeting AKR1C3 in hormone-dependent cancers, (-)-stylopine offers a more selective tool compound than berberine, reducing off-target AKR1C2-mediated confounding effects.
- [1] Skarydova L, Hofman J, Chlebek J, Havrankova J, Kosanova K, Skarka A, Hostalkova A, Plucha T, Cahlikova L, Wsol V. Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. J Steroid Biochem Mol Biol. 2014 Sep;143:250-258. doi: 10.1016/j.jsbmb.2014.04.005. View Source
- [2] Tian Y, et al. Berberine inhibits androgen synthesis by interaction with aldo-keto reductase 1C3 in 22Rv1 prostate cancer cells. Asian J Androl. 2016;18(4):607-612. doi: 10.4103/1008-682X.169559. Table 3: Inhibitory effect on AKR1C3 and AKR1C2 recombinant enzymes. View Source
